molecular formula C33H34N4O5S B4295300 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE

Cat. No.: B4295300
M. Wt: 598.7 g/mol
InChI Key: FZIFYIPWSIQVLB-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phthalazin-1-yl structure, followed by the introduction of the sulfonamide group and the diethoxyphenyl and hydroxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • N-[2-(3,4-dihydroxyphenyl)ethyl]-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O5S/c1-4-41-29-17-11-23(20-30(29)42-5-2)18-19-34-43(39,40)31-21-24(12-10-22(31)3)32-27-8-6-7-9-28(27)33(37-36-32)35-25-13-15-26(38)16-14-25/h6-17,20-21,34,38H,4-5,18-19H2,1-3H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIFYIPWSIQVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE

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